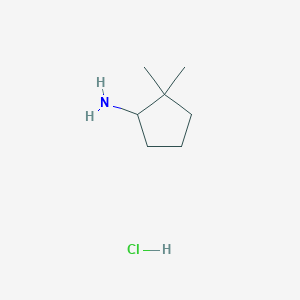
3-(Cyclopentylamino)pyridazine-4-carboxylic acid
Overview
Description
“3-(Cyclopentylamino)pyridazine-4-carboxylic acid” is a chemical compound with the CAS Number: 1535418-59-7 . It has a molecular weight of 207.23 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “3-(Cyclopentylamino)pyridazine-4-carboxylic acid” is 1S/C10H13N3O2/c14-10(15)8-5-6-11-13-9(8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-(Cyclopentylamino)pyridazine-4-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 207.23 . More specific physical and chemical properties were not available in the sources I found.
Scientific Research Applications
Carboxylic Acids
Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles and nanostructures . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles
Pyridine-4-carboxylic acid, which is structurally similar to your compound, has been used to functionalize Fe3O4 nanoparticles. These nanoparticles were used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions . The method involved one-pot synthesis from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate .
Surface electrochemical studies
4-Pyridazinecarboxylic acid, another structurally similar compound, has been used in surface electrochemical studies. It was adsorbed at Pt(111) surfaces and studied using electron energy-loss and Auger spectroscopy .
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles
Pyridine-4-carboxylic acid, which is structurally similar to your compound, has been used to functionalize Fe3O4 nanoparticles . These nanoparticles were used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions . The method involved one-pot synthesis from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate .
Surface electrochemical studies
4-Pyridazinecarboxylic acid, another structurally similar compound, has been used in surface electrochemical studies . It was adsorbed at Pt(111) surfaces and studied using electron energy-loss and Auger spectroscopy .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(cyclopentylamino)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-5-6-11-13-9(8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDEFLPBLKJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)



![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)







